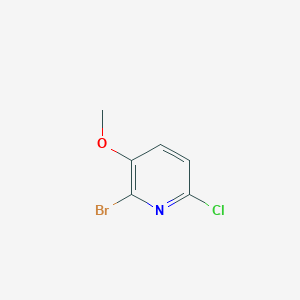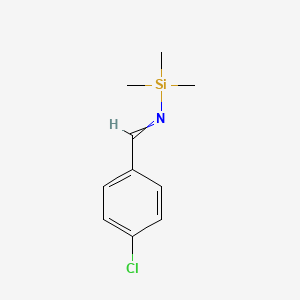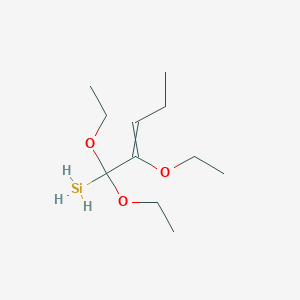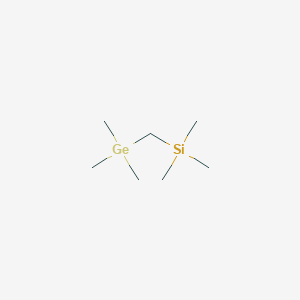
TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE
概要
説明
TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE is an organosilicon compound with the molecular formula C7H20GeSi It is a unique compound that combines silicon and germanium atoms within its structure, making it an interesting subject for research in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE typically involves the reaction of trimethylgermyl chloride with trimethylsilyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions usually include low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using hydride donors.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl or trimethylgermyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols and germoxides, while reduction can yield simpler silanes and germanes.
科学的研究の応用
TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon and organogermanium compounds.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE exerts its effects involves the interaction of its silicon and germanium atoms with other molecules. The compound can act as a reducing agent, donating electrons to other species. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in.
類似化合物との比較
Similar Compounds
Trimethylsilane: Similar in structure but lacks the germanium atom.
Trimethylgermane: Contains germanium but lacks the silicon atom.
Trimethylsilyl chloride: Contains silicon and chlorine, used in different types of reactions.
Uniqueness
TRIMETHYLSILYLMETHYLTRIMETHYLGERMANE is unique due to the presence of both silicon and germanium atoms in its structure. This dual presence allows it to participate in a wider range of chemical reactions compared to compounds containing only silicon or germanium.
特性
IUPAC Name |
trimethyl(trimethylgermylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20GeSi/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDLOZXFAZGPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Ge](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20GeSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725082 | |
| Record name | Trimethyl[(trimethylgermyl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2290-62-2 | |
| Record name | Trimethyl[(trimethylgermyl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


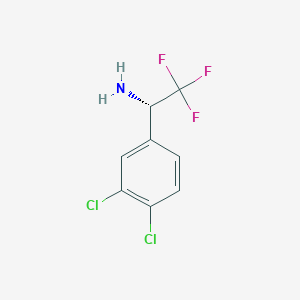
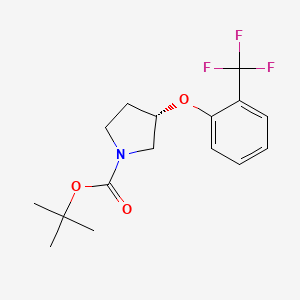
![3-Methyl-3H-pyrazolo[3,4-B]pyridine](/img/structure/B1506940.png)
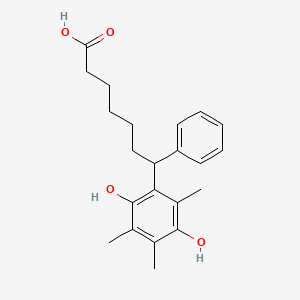

![Vanadium,bis[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B1506959.png)

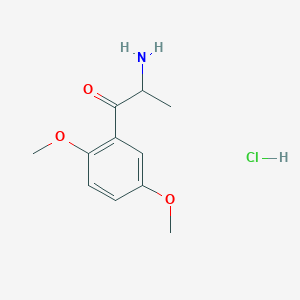

![methyl 7-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1506965.png)
